3-(3,4-Dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one is a chemical compound that has been gaining attention in scientific research due to its potential therapeutic applications. This compound is a thieno[3,2-d]pyrimidine derivative and has been shown to possess various pharmacological properties that make it a promising candidate for drug development.
Scientific Research Applications
Molecular Structure and Properties
Research on similar thienopyrimidinone compounds has focused on their molecular structure and properties. For instance, the study of benzylation and nitrosation of pyrimidinones has revealed insights into their crystalline forms and hydrogen bonding patterns, which could be relevant for understanding the structural characteristics of the compound (Glidewell et al., 2003).
Anticancer and Antimicrobial Applications
Thienopyrimidinones have been investigated for their anticancer and antimicrobial potential. A series of thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and evaluated for their cytotoxicity against various cancer cells and their influence on tubulin polymerization, indicating potential as anticancer drugs (Gold et al., 2020). Additionally, novel pyrido[2,3-d]pyrimidines have been synthesized and evaluated for their antimicrobial potency, showing effectiveness against different bacterial strains (Sarhan et al., 2021).
Nonlinear Optical Properties
The compound's structural analogs have been explored for their nonlinear optical properties, which could be relevant for applications in optical technologies. A study on a similar organic crystal highlighted its potential in nonlinear optical applications due to its solid-state structure and intermolecular interactions (Dhandapani et al., 2017).
Enzyme Inhibition for Drug Development
Derivatives of thienopyrimidinones have been studied for their ability to inhibit enzymes such as thymidylate synthase and dihydrofolate reductase, which are key targets in cancer therapy. This suggests that the compound could have potential applications in the development of enzyme inhibitors for therapeutic purposes (Gangjee et al., 2008).
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit kinases such as clk1 and dyrk1a . These kinases play a crucial role in various cellular processes, including cell cycle regulation and signal transduction .
Mode of Action
This inhibition could lead to changes in cellular processes regulated by these kinases .
Biochemical Pathways
For instance, inhibition of CLK1 and DYRK1A could impact pathways related to cell cycle regulation and neuronal development .
Pharmacokinetics
It’s noted that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells , which could impact their bioavailability.
Result of Action
Inhibition of kinases like clk1 and dyrk1a could potentially lead to alterations in cell cycle progression and neuronal development .
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-4-8-24-17-18-12-7-9-23-15(12)16(20)19(17)11-5-6-13(21-2)14(10-11)22-3/h5-6,10H,4,7-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKAZLPAHTSKUJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(C(=O)N1C3=CC(=C(C=C3)OC)OC)SCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-2-propylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
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